molecular formula C17H23N3O3S B2896174 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034290-46-3

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2896174
CAS No.: 2034290-46-3
M. Wt: 349.45
InChI Key: QTVMKBIXAWFFTJ-UHFFFAOYSA-N
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Description

The compound 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a tetrahydrofuran-3-yl group and a benzenesulfonamide moiety bearing a cyano substituent at the para position. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural features align with sulfonamide-based pharmaceuticals and research compounds targeting enzymes, receptors, or microbial pathogens. Key structural motifs include:

  • 4-Cyanobenzenesulfonamide: A polar group that may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

4-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c18-11-14-1-3-17(4-2-14)24(21,22)19-12-15-5-8-20(9-6-15)16-7-10-23-13-16/h1-4,15-16,19H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMKBIXAWFFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into two primary components:

  • 4-Cyanobenzenesulfonyl chloride (electrophilic sulfonating agent).
  • 1-(Tetrahydrofuran-3-yl)piperidin-4-ylmethanamine (nucleophilic amine).

The synthesis hinges on the coupling of these fragments via a sulfonamide bond formation, followed by purification and characterization.

Synthesis of 1-(Tetrahydrofuran-3-yl)Piperidin-4-ylmethanamine

Piperidine Core Functionalization

The amine component is synthesized through reductive amination or alkylation of piperidin-4-ylmethanamine.

Reductive Amination Route
  • Reactants : Tetrahydrofuran-3-one and piperidin-4-ylmethanamine.
  • Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C for 12–24 hours.
  • Mechanism : The ketone undergoes imine formation with the primary amine, followed by selective reduction to the secondary amine.
  • Yield : 65–78% after column chromatography.
Alkylation Route
  • Reactants : Piperidin-4-ylmethanamine and tetrahydrofuran-3-yl methanesulfonate.
  • Conditions : Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 6–8 hours.
  • Challenges : Competing over-alkylation necessitates controlled stoichiometry (1:1.1 amine:alkylating agent).
  • Yield : 70–82% after recrystallization from ethyl acetate/heptane.

Tetrahydrofuran-3-yl Group Installation

The tetrahydrofuran ring is introduced via cyclization or pre-functionalized intermediates :

  • Cyclization of 1,4-diols : Using BF3·OEt2 as a Lewis acid in toluene at −28°C to 0°C.
  • Epoxide Ring Opening : Reaction of epichlorohydrin derivatives with thiols or amines under basic conditions.

Synthesis of 4-Cyanobenzenesulfonyl Chloride

This electrophile is typically prepared from 4-cyanobenzenesulfonic acid:

  • Chlorination : Treatment with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in dichloromethane at reflux.
  • Purity : >98% by GC-MS after distillation under reduced pressure.

Sulfonamide Bond Formation

Coupling Methodology

The amine and sulfonyl chloride are reacted under Schotten-Baumann conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or 4-methylmorpholine (2.5 equivalents).
  • Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Workup : Aqueous extraction followed by silica gel chromatography.
  • Yield : 85–92%.

Alternative Activation Strategies

For less reactive amines, coupling agents such as propylphosphonic acid anhydride (T3P) enhance efficiency:

  • Conditions : T3P (1.2 equivalents) in acetonitrile at 25°C for 2 hours.
  • Advantages : Reduced racemization and higher functional group tolerance.

Crystallization and Polymorph Control

The final compound is recrystallized to achieve the desired crystalline form (e.g., Form A ):

  • Solvent System : Ethyl acetate/n-heptane (1:3 v/v).
  • Procedure : Dissolve crude product in ethyl acetate at 60°C, add heptane dropwise, and cool to −20°C.
  • Purity : >99.5% by HPLC.

Analytical Characterization

  • NMR : δ 8.1–7.6 ppm (aromatic protons), δ 3.8–3.5 ppm (tetrahydrofuran and piperidine CH2), δ 2.9 ppm (N-CH2).
  • HRMS : [M+H]+ calculated for C18H24N3O3S: 362.1534; found: 362.1538.
  • XRD : Monoclinic crystal system with P21/c space group.

Comparative Analysis of Synthetic Routes

Parameter Reductive Amination Alkylation T3P-Mediated Coupling
Yield (%) 65–78 70–82 85–92
Reaction Time (h) 12–24 6–8 2
Purification Method Column Chromatography Recrystallization Recrystallization
Scalability Moderate High High

Challenges and Optimization Strategies

  • Stereochemical Control : The tetrahydrofuran-3-yl group introduces a stereocenter. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution remains underexplored.
  • Byproduct Formation : Hydrolysis of the cyano group to carboxylic acid is mitigated by avoiding aqueous workups at elevated pH.
  • Solvent Selection : 2-Methyltetrahydrofuran (2-MeTHF) offers greener alternatives to DCM with comparable yields.

Industrial-Scale Considerations

  • Cost Efficiency : T3P, though effective, increases production costs compared to traditional Schotten-Baumann conditions.
  • Safety : Exothermic reactions during sulfonyl chloride synthesis require rigorous temperature control.
  • Regulatory Compliance : Residual solvent limits (e.g., heptane < 290 ppm per ICH Q3C).

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include sodium cyanide, potassium cyanide, and various amines.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for sulfonamide-piperidine hybrids range from 65% to 83%, influenced by steric hindrance and reactivity of sulfonyl chlorides .
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano, trifluoromethyl) enhance sulfonamide stability but may reduce solubility. Bulky groups like benzhydryl or dihydrobenzofuran improve target selectivity but complicate synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound ID Melting Point (°C) Molecular Formula Spectral Data (Highlights) Reference
6d 132–135 C₃₂H₃₄N₄O₃S₂ $^1$H NMR (CDCl₃): δ 7.85 (s, 1H, SO₂NH), 7.45–7.20 (m, aromatic)
15 Oil (no MP) C₂₄H₂₈ClN₂O₃S $^13$C NMR: δ 137.6 (C-Cl), 54.5 (piperidine-CH₂), 113.9 (dihydrobenzofuran-OCH₂)
10v N/A C₂₁H₂₈N₂O₃S HRMS (ESI): [M+H]⁺ 389.1894 (calcd. 389.1893); $^13$C NMR: δ 160.4 (SO₂NH)
N-(4-Methoxyphenyl)benzenesulfonamide 298 K (crystal) C₁₃H₁₃NO₃S X-ray: Monoclinic P2₁/c space group; IR: 1320 cm⁻¹ (S=O asymmetric stretch)

Key Observations :

  • Melting Points : Crystalline derivatives (e.g., 6d ) exhibit higher melting points (132–230°C), while oil-like analogs (15 ) suggest lower crystallinity due to flexible substituents .
  • Spectral Trends : Sulfonamide NH protons resonate near δ 7.8–8.0 ppm in $^1$H NMR, while SO₂ groups show IR stretches at 1320–1350 cm⁻¹ .

Q & A

Q. What are the optimal synthetic routes for 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Piperidine Intermediate Formation : Start with a piperidine precursor (e.g., 4-aminomethylpiperidine) and functionalize it via reductive amination or nucleophilic substitution.

Tetrahydrofuran Ring Introduction : Use a cyclization reaction (e.g., acid-catalyzed ring closure) to attach the tetrahydrofuran-3-yl group to the piperidine nitrogen .

Sulfonamide Coupling : React the intermediate with 4-cyanobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

  • Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield (target ≥75% after purification via column chromatography).

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., tetrahydrofuran’s oxygenated protons at δ 3.5–4.0 ppm; sulfonamide protons at δ 7.5–8.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+^+ ion matching theoretical mass).
  • X-ray Crystallography (if crystalline): Resolve 3D conformation, particularly the spatial arrangement of the cyano and sulfonamide groups .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., ):
  • Enzyme Inhibition : Sulfonamide moieties often target carbonic anhydrases or metalloproteases. Perform enzymatic assays with purified proteins (e.g., fluorescence-based inhibition assays).
  • Receptor Binding : The piperidine-tetrahydrofuran scaffold may interact with G-protein-coupled receptors (GPCRs). Use radioligand binding assays (e.g., 3^3H-labeled competitors) .
  • Computational Docking : Prioritize targets using molecular docking software (e.g., AutoDock Vina) against Protein Data Bank (PDB) entries of structurally related targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in:
  • Cyano Group : Replace with nitro or trifluoromethyl to alter electron-withdrawing effects.
  • Tetrahydrofuran Ring : Test stereoisomers (3R vs. 3S) or substitute with other heterocycles (e.g., pyrrolidine) .
  • Assay Design : Use dose-response curves (IC50_{50}/EC50_{50}) in cell-based models (e.g., cancer cell viability) and enzyme inhibition panels. Compare results to reference compounds (e.g., acetazolamide for carbonic anhydrase) .

Q. What mechanisms underlie contradictory bioactivity data across similar sulfonamide derivatives?

  • Methodological Answer : Contradictions may arise from:
  • Off-Target Effects : Perform proteome-wide affinity profiling (e.g., thermal shift assays or chemical proteomics) to identify non-canonical targets .
  • Cell Line Variability : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) with controlled passage numbers and culture conditions .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human vs. murine liver microsomes) to rule out pharmacokinetic confounding .

Q. How can the compound’s mechanism of action be resolved at the molecular level?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (kon_{on}/koff_{off}) with purified enzymes .
  • Cryo-EM/Crystallography : Resolve co-crystal structures of the compound bound to its target (e.g., carbonic anhydrase II) to identify critical hydrogen bonds or hydrophobic interactions .
  • Gene Knockdown : Apply CRISPR-Cas9 to silence hypothesized targets and assess rescue of bioactivity in cellular models .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Methodological Answer :
  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the sulfonamide or cyano moiety for improved bioavailability .
  • In Silico LogP Prediction : Use tools like MarvinSketch to guide structural modifications (e.g., adding polar substituents) .

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